Structural Basis for PRMT5 Inhibitor Scaffold Differentiation
The compound 1-(5-Bromopyridin-3-yl)imidazolidin-2-one is a direct precursor to a specific class of PRMT5 inhibitors exemplified in patent literature. Its unique 3-pyridinyl-imidazolidinone core distinguishes it from other scaffolds. For instance, while a related scaffold like 1-(5-Bromopyridin-2-yl)imidazolidin-2-one (CAS 380380-73-4) exists, the 3-yl regioisomer is specifically claimed in the synthesis of potent PRMT5 inhibitors [1][2]. This structural difference is not trivial; it dictates the 3D orientation of the core, which is essential for binding to the PRMT5 target. The presence of the bromine atom on the pyridine ring is not merely a substituent but a strategic functional handle for late-stage diversification to optimize pharmacokinetic and pharmacodynamic properties [1].
| Evidence Dimension | Structural Regioisomerism |
|---|---|
| Target Compound Data | 1-(5-Bromopyridin-3-yl)imidazolidin-2-one (CAS 1698143-08-6) |
| Comparator Or Baseline | 1-(5-Bromopyridin-2-yl)imidazolidin-2-one (CAS 380380-73-4) |
| Quantified Difference | 3-pyridinyl linkage vs. 2-pyridinyl linkage |
| Conditions | Comparison of molecular structures and patent claims |
Why This Matters
Procurement of the correct 3-yl regioisomer is essential to replicate patented synthetic routes and to maintain the intended molecular geometry for target engagement in PRMT5 inhibitor programs.
- [1] Patents-Review.com. (2021). Substituted imidazolidin-2-one derivatives as PRMT5 inhibitors. Patent application US20210002298A1. View Source
- [2] Justia Patents. (2023). Substituted imidazolidin-2-one derivatives as PRMT5 inhibitors. US Patent 11,542,275 B2. View Source
